![molecular formula C11H14ClN5O B10923149 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10923149.png)
4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-Chloro-N~3~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~3~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the chlorinated pyrazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~3~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).
Oxidation and Reduction: Oxidizing agents (potassium permanganate, hydrogen peroxide) and reducing agents (sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents (toluene, ethanol).
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further explored for their pharmacological properties.
Scientific Research Applications
4-Chloro-N~3~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antileishmanial and antimalarial agent. It has shown promising activity against Leishmania and Plasmodium species.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N~3~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound interacts with the enzyme dihydrofolate reductase, inhibiting its function and thereby affecting the parasite’s survival . The exact pathways and molecular targets may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core structure and exhibit diverse pharmacological activities.
Hydrazine-Coupled Pyrazoles: These derivatives are known for their potent antileishmanial and antimalarial activities.
Uniqueness
4-Chloro-N~3~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacological agent make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14ClN5O |
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Molecular Weight |
267.71 g/mol |
IUPAC Name |
4-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H14ClN5O/c1-6-8(7(2)17(3)16-6)4-13-11(18)10-9(12)5-14-15-10/h5H,4H2,1-3H3,(H,13,18)(H,14,15) |
InChI Key |
PARPKZLSYWGTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=C(C=NN2)Cl |
Origin of Product |
United States |
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